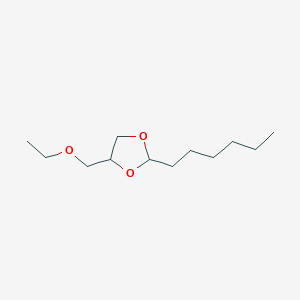
4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of an ethoxymethyl group at the 4-position and a hexyl group at the 2-position. It is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane typically involves the reaction of hexanal with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.
Reaction Scheme:
- Hexanal + Ethylene glycol → Hemiacetal intermediate
- Hemiacetal intermediate → this compound (in the presence of an acid catalyst)
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using distillation or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the ethoxymethyl group.
科学研究应用
4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. In drug delivery systems, the compound can encapsulate active pharmaceutical ingredients, facilitating their controlled release.
Molecular Targets and Pathways
Enzymes: The compound can act as an inhibitor or activator of specific enzymes.
Cellular Pathways: It may influence cellular pathways involved in metabolism, signaling, or gene expression.
相似化合物的比较
Similar Compounds
- 4-(Methoxymethyl)-2-hexyl-1,3-dioxolane
- 4-(Ethoxymethyl)-2-pentyl-1,3-dioxolane
- 4-(Ethoxymethyl)-2-heptyl-1,3-dioxolane
Uniqueness
4-(Ethoxymethyl)-2-hexyl-1,3-dioxolane is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
6301-69-5 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC 名称 |
4-(ethoxymethyl)-2-hexyl-1,3-dioxolane |
InChI |
InChI=1S/C12H24O3/c1-3-5-6-7-8-12-14-10-11(15-12)9-13-4-2/h11-12H,3-10H2,1-2H3 |
InChI 键 |
IOLQBDYJUGWJRL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1OCC(O1)COCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


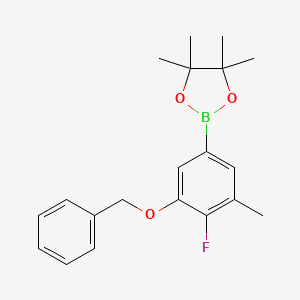
![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)
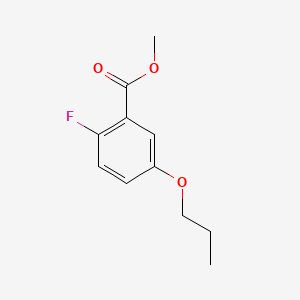

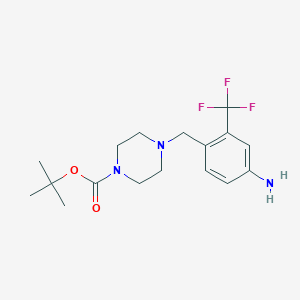
![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)
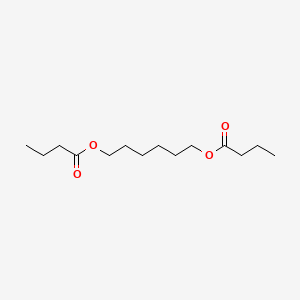
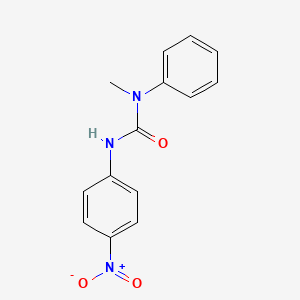

![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
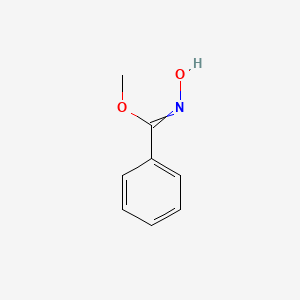
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)
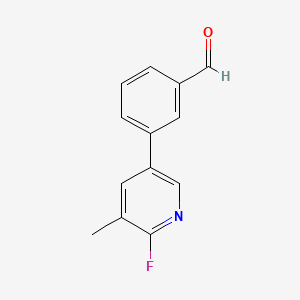
![3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14018669.png)
